molecular formula C16H22N2O5 B13194837 tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

Cat. No.: B13194837
M. Wt: 322.36 g/mol
InChI Key: ZHGFNJXCLCVJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylchloroformate with a suitable amine to form the intermediate carbamate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

  • tert-Butyl (4-nitrophenyl)sulfonylcarbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Comparison: Compared to similar compounds, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is unique due to its specific substitution pattern and functional groups. The presence of the nitrophenyl group and the oxopentyl chain imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-5-4-6-14(19)12-7-9-13(10-8-12)18(21)22/h7-10H,4-6,11H2,1-3H3,(H,17,20)

InChI Key

ZHGFNJXCLCVJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.